(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Anticancer and Antimicrobial Applications
Benzimidazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, certain derivatives have shown notable efficacy in in vitro anticancer evaluations against various cancer cell lines, including breast cancer, by employing benzimidazole as a core structure for the synthesis of compounds with potential therapeutic benefits (Salahuddin et al., 2014). Similarly, antimicrobial activity studies have identified benzimidazole derivatives as potent agents against bacterial and fungal strains, highlighting their significance in developing new antimicrobial drugs (Salahuddin et al., 2017).
Pharmacological Screening
Further pharmacological screening of novel benzimidazole derivatives has demonstrated a range of activities, from angiotensin II receptor antagonism, indicative of potential antihypertensive properties, to antimicrobial and antifungal effects. These screenings are essential for discovering new drugs with diverse therapeutic applications (Kohara et al., 1996), (Shaharyar et al., 2016).
Chemical Synthesis and Catalysis
Trifluoroacetic acid (TFA) has been utilized as an efficient catalyst in the synthesis of various benzimidazole derivatives. Its role in facilitating condensation reactions under mild conditions underscores its value in synthetic chemistry, offering pathways to environmentally friendly and cost-effective synthesis strategies (Mohammadizadeh & Taghavi, 2011).
Molecular Structures and Complex Formation
Research on bis(benzimidazole) and trithiocyanurate complexes has provided insights into their antimicrobial properties and potential applications in treating infections caused by bacteria or yeasts. These studies contribute to the understanding of molecular interactions and the design of compounds with targeted biological activities (Kopel et al., 2015).
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.C2HF3O2/c9-5-8-10-6-3-1-2-4-7(6)11-8;3-2(4,5)1(6)7/h1-5,9H2,(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHWCDFWLXYBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.